N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16412876
InChI: InChI=1S/C7H13N3.ClH/c1-3-8-6-7-4-5-10(2)9-7;/h4-5,8H,3,6H2,1-2H3;1H
SMILES:
Molecular Formula: C7H14ClN3
Molecular Weight: 175.66 g/mol

N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride

CAS No.:

Cat. No.: VC16412876

Molecular Formula: C7H14ClN3

Molecular Weight: 175.66 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride -

Specification

Molecular Formula C7H14ClN3
Molecular Weight 175.66 g/mol
IUPAC Name N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C7H13N3.ClH/c1-3-8-6-7-4-5-10(2)9-7;/h4-5,8H,3,6H2,1-2H3;1H
Standard InChI Key ZLPHQBPBFAZNDA-UHFFFAOYSA-N
Canonical SMILES CCNCC1=NN(C=C1)C.Cl

Introduction

N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a heterocyclic organic compound featuring a pyrazole ring and an ethanamine group. Its molecular formula is C7H11N3·HCl, indicating the presence of carbon, hydrogen, nitrogen, and chloride. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis Methods

The synthesis of N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring. Common synthetic routes include multi-step reactions under controlled conditions such as temperature and solvent choice to optimize yield and purity. Solvents like ethanol or methanol are commonly used, along with catalysts to facilitate the reactions.

Biological Activities and Applications

Research indicates that N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride exhibits significant biological activities, particularly in anti-inflammatory and anticancer applications. It may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways. Its role as a biochemical probe for studying enzyme functions has also been explored.

ApplicationDescription
Anti-inflammatoryPotential therapeutic effects through enzyme or receptor modulation
AnticancerInvestigated for its role in modulating cancer-related biological pathways
Biochemical ProbeUsed to study enzyme functions due to its interaction capabilities

Comparison with Similar Compounds

N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both N-methyl and ethanamine groups. This structural uniqueness contributes to its distinct chemical reactivity and biological properties.

CompoundStructural FeaturesUnique Aspects
1-MethylpyrazoleSimple five-membered ringLacks additional functional groups
IndoleSix-membered ring with nitrogenDifferent biological activities due to structural differences
PyridineSix-membered ring with one nitrogen atomLacks pyrazole functionality
2-Methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochlorideMethoxy group along with pyrazoleDifferent reactivity profiles due to methoxy substitution

Research Findings and Future Directions

Studies have focused on how N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride binds to specific molecular targets, which is crucial for understanding its potential therapeutic effects and mechanisms of action. Future research directions include exploring its interactions with various biological targets to enhance its therapeutic applications.

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